molecular formula C10H16O4 B12541111 Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate CAS No. 820977-06-8

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate

Cat. No.: B12541111
CAS No.: 820977-06-8
M. Wt: 200.23 g/mol
InChI Key: VZZQOMJJIHXXTB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and a carbonyl group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-oxo-3-(propoxymethyl)pent-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(propoxymethyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The conjugated double bond and carbonyl group allow the compound to participate in various chemical reactions, including Michael addition and nucleophilic attack. These reactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be compared with other similar compounds, such as:

    Methyl 2-oxo-3-pentenoate: This compound has a similar structure but lacks the propoxymethyl group, which affects its reactivity and applications.

    Methyl 3-(3-methylphenyl)prop-2-enoate: This compound contains a phenyl group, which imparts different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

820977-06-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-oxo-3-(propoxymethyl)pent-3-enoate

InChI

InChI=1S/C10H16O4/c1-4-6-14-7-8(5-2)9(11)10(12)13-3/h5H,4,6-7H2,1-3H3

InChI Key

VZZQOMJJIHXXTB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=CC)C(=O)C(=O)OC

Origin of Product

United States

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